

# Enloplatin: A Technical Guide to Physicochemical Properties and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Enloplatin |           |
| Cat. No.:            | B12370514  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physicochemical properties of **Enloplatin** (CAS 111523-41-2), a third-generation platinum-based antineoplastic agent. Understanding these core characteristics is critical for formulation development, pharmacokinetic studies, and mechanistic investigations. This guide summarizes key quantitative data, presents detailed experimental protocols for property determination, and visualizes essential workflows and biological pathways.

## **Physicochemical Properties of Enloplatin**

**Enloplatin** is a platinum(II) complex containing a 1,1-cyclobutanedicarboxylate leaving group and a tetrahydro-4H-pyran-4,4-dimethanamine ligand. These structural features influence its stability, solubility, and biological activity, distinguishing it from earlier platinum drugs like cisplatin and carboplatin. A summary of its known physicochemical properties is presented below.

### **Data Summary**



| Property                       | Value                                                                                                    | Reference                     |
|--------------------------------|----------------------------------------------------------------------------------------------------------|-------------------------------|
| IUPAC Name                     | [4-(aminomethyl)oxan-4-<br>yl]methanamine;cyclobutane-<br>1,1-dicarboxylate;platinum(2+)                 | [1]                           |
| Molecular Formula              | C13H22N2O5Pt                                                                                             | [1]                           |
| Molecular Weight               | 481.41 g/mol                                                                                             | [1]                           |
| Melting Point                  | 260-263 °C (with decomposition)                                                                          | [2][3] (from external source) |
| XLogP3 (Calculated)            | 1.27                                                                                                     | (from external source)        |
| Hydrogen Bond Donor Count      | 2                                                                                                        |                               |
| Hydrogen Bond Acceptor Count   | 7                                                                                                        |                               |
| Topological Polar Surface Area | 142 Ų                                                                                                    | -                             |
| Aqueous Solubility             | Data not publicly available. Generally, platinum complexes exhibit a wide range of aqueous solubilities. |                               |
| рКа                            | Data not publicly available. The amine ligands suggest basic properties.                                 | -                             |

## **Experimental Protocols**

Accurate characterization of a drug candidate's properties is fundamental. The following sections detail standard methodologies for determining key physicochemical parameters for platinum-based compounds like **Enloplatin**.

## Protocol for Aqueous Solubility Determination (Shake-Flask Method)



The shake-flask method is the gold-standard technique for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of **Enloplatin** in water.

#### Materials:

- Enloplatin powder
- Deionized water (or specified buffer, e.g., PBS pH 7.4)
- Orbital shaker with temperature control
- Centrifuge
- Calibrated analytical balance
- · Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm PVDF)
- Analytical instrument for quantification (e.g., HPLC-UV, ICP-MS)

#### Procedure:

- Preparation: Add an excess amount of Enloplatin powder to a sealed, sterile container containing a known volume of the aqueous solvent. The excess solid should be clearly visible.
- Equilibration: Place the container in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the suspension to stand, letting the excess solid settle.
- Sample Collection: Carefully withdraw an aliquot of the supernatant.



- Filtration: Immediately filter the aliquot using a syringe filter to remove any undissolved microparticulates. This step is critical to prevent overestimation of solubility.
- Quantification:
  - Prepare a series of standard solutions of Enloplatin of known concentrations.
  - Analyze the filtered sample (the saturated solution) and the standard solutions using a validated analytical method. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is highly sensitive for quantifying platinum content. Alternatively, a validated HPLC-UV method can be used.
  - Construct a calibration curve from the standards and determine the concentration of Enloplatin in the saturated sample.
- Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

### **Protocol for LogP Determination (Shake-Flask Method)**

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Objective: To determine the LogP value of **Enloplatin**.

#### Materials:

- Enloplatin
- n-Octanol (reagent grade)
- Deionized water or buffer (pH 7.4)
- Separatory funnel or centrifuge tubes
- Vortex mixer and centrifuge
- Analytical instrument for quantification (HPLC-UV or ICP-MS)



#### Procedure:

- Phase Pre-saturation: Mix n-octanol and the aqueous phase (e.g., water) vigorously for at least 24 hours to ensure mutual saturation. Separate the two phases.
- Sample Preparation: Prepare a stock solution of **Enloplatin** in the pre-saturated aqueous phase.
- Partitioning: In a centrifuge tube, combine a known volume of the pre-saturated n-octanol with a known volume of the **Enloplatin** stock solution (a 1:1 ratio is common).
- Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
- Phase Separation: Centrifuge the mixture at high speed to achieve a clean separation of the aqueous and organic layers.
- · Quantification:
  - Carefully collect samples from both the n-octanol and aqueous layers.
  - Quantify the concentration of **Enloplatin** in each phase using a suitable analytical method.
     Note that the calibration curve should be prepared in the corresponding solvent for each phase.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase:
  - $P = [Concentration]_{n-o_ctanol} / [Concentration]_{aqueous}$
  - $\circ$  LogP = log<sub>10</sub>(P)

## Visualized Workflows and Pathways Physicochemical Characterization Workflow

The comprehensive characterization of an Active Pharmaceutical Ingredient (API) like **Enloplatin** follows a structured workflow to ensure all critical quality attributes are assessed.





Click to download full resolution via product page

Fig. 1: Experimental workflow for the physicochemical characterization of **Enloplatin** API.

## **Proposed Mechanism of Action**

As a platinum-based alkylating agent, **Enloplatin**'s mechanism of action is believed to be analogous to that of cisplatin and carboplatin. It acts by forming covalent adducts with DNA, which ultimately triggers cell cycle arrest and apoptosis.





Click to download full resolution via product page

Fig. 2: Proposed signaling pathway for **Enloplatin**'s cytotoxic mechanism of action.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Enloplatin | C13H22N2O5Pt | CID 68737 - PubChem [pubchem.ncbi.nlm.nih.gov]







- 2. Analysis of enloplatin by liquid chromatography and of platinum by atomic absorption spectrometry in various biological fluids PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- To cite this document: BenchChem. [Enloplatin: A Technical Guide to Physicochemical Properties and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370514#enloplatin-solubility-and-physicochemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com